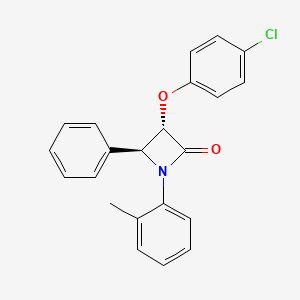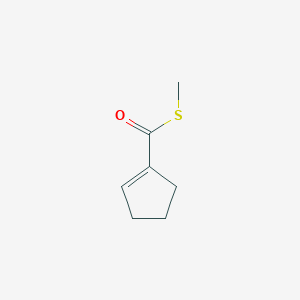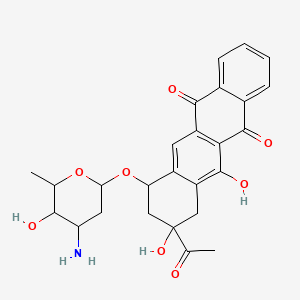
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial and anti-inflammatory properties. This compound, with its unique structural features, may have specific applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methylbenzaldehyde, and phenylacetic acid.
Formation of Intermediates: The starting materials undergo a series of reactions, including condensation, cyclization, and reduction, to form key intermediates.
Cyclization: The final step involves the cyclization of the intermediates to form the azetidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and chlorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other metal catalysts can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain bacterial strains or inflammatory pathways. Researchers can investigate its potential as a lead compound for the development of new antibiotics or anti-inflammatory drugs.
Medicine
In medicine, the compound’s pharmacological properties can be studied to understand its potential therapeutic applications. It may serve as a candidate for drug development targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects can provide insights into its mode of action.
類似化合物との比較
Similar Compounds
(3S,4S)-3-(4-fluorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A similar compound with a fluorine atom instead of chlorine.
(3S,4S)-3-(4-bromophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A bromine-substituted analog.
(3S,4S)-3-(4-methylphenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A methyl-substituted analog.
Uniqueness
The uniqueness of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenoxy group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
特性
CAS番号 |
88252-49-7 |
|---|---|
分子式 |
C22H18ClNO2 |
分子量 |
363.8 g/mol |
IUPAC名 |
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO2/c1-15-7-5-6-10-19(15)24-20(16-8-3-2-4-9-16)21(22(24)25)26-18-13-11-17(23)12-14-18/h2-14,20-21H,1H3/t20-,21-/m0/s1 |
InChIキー |
XBQAPFAUVNVECP-SFTDATJTSA-N |
異性体SMILES |
CC1=CC=CC=C1N2[C@H]([C@@H](C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)



![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

